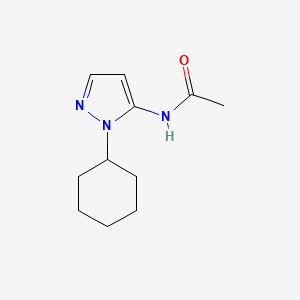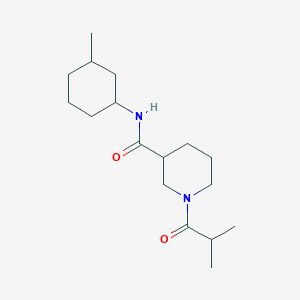
N,N-dimethyl-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-phenylpyrazole-3-carboxamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-phenylpyrazole-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been shown to activate the adenosine receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N,N-dimethyl-1-phenylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-1-phenylpyrazole-3-carboxamide in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. N,N-dimethyl-1-phenylpyrazole-3-carboxamide is also relatively stable and has a long shelf-life, making it a convenient tool for scientific research. However, one limitation of using N,N-dimethyl-1-phenylpyrazole-3-carboxamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N,N-dimethyl-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to investigate the mechanisms underlying this effect and to determine whether N,N-dimethyl-1-phenylpyrazole-3-carboxamide could be effective in treating cancer in vivo. Another area of interest is the development of new derivatives of N,N-dimethyl-1-phenylpyrazole-3-carboxamide with improved pharmacological properties, such as increased potency or selectivity for specific targets. Overall, N,N-dimethyl-1-phenylpyrazole-3-carboxamide is a valuable tool for investigating various biological processes, and its potential applications in scientific research are vast.
Synthesemethoden
N,N-dimethyl-1-phenylpyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with dimethylformamide. The final step involves the addition of acetic anhydride to the mixture, resulting in the formation of N,N-dimethyl-1-phenylpyrazole-3-carboxamide. This synthesis method has been well-established and is widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-phenylpyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. N,N-dimethyl-1-phenylpyrazole-3-carboxamide has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)11-8-9-15(13-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPFESWNNRTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-phenylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)